Cas no 835604-63-2 (L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-)
835604-63-2 structure
Product Name:L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
Numero CAS:835604-63-2
MF:C74H110N16O17
MW:1495.7622179985
CID:1808776
Update Time:2024-11-27
L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
- L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-aspar
- L-Valine, L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
-
- Inchi: 1S/C74H110N16O17/c1-39(2)33-47(63(95)78-43(9)61(93)80-51(38-58(76)92)66(98)81-49(36-46-23-15-12-16-24-46)67(99)86-60(42(7)8)74(106)107)83-68(100)53-25-17-29-87(53)71(103)55-27-19-31-89(55)73(105)56-28-20-32-90(56)72(104)54-26-18-30-88(54)70(102)52(34-40(3)4)85-62(94)44(10)79-64(96)50(37-57(75)91)82-65(97)48(35-45-21-13-11-14-22-45)84-69(101)59(77)41(5)6/h11-16,21-24,39-44,47-56,59-60H,17-20,25-38,77H2,1-10H3,(H2,75,91)(H2,76,92)(H,78,95)(H,79,96)(H,80,93)(H,81,98)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,99)(H,106,107)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1
- Chiave InChI: PJJFPIXENQZUBE-LYFCBNOYSA-N
- Sorrisi: C(O)(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N
Proprietà sperimentali
- Densità: 1.278±0.06 g/cm3(Predicted)
- Punto di ebollizione: 1739.6±65.0 °C(Predicted)
- pka: 3.35±0.10(Predicted)
L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl- Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
835604-63-2 (L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso